N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)pivalamide
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Description
“N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)pivalamide”, also known as CPI-1205, is a potent and selective inhibitor of the epigenetic enzyme, histone lysine methyltransferase (HKMT) EZH2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole, the core structure of “this compound”, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “this compound” is not detailed in the available literature.Mechanism of Action
Pharmacokinetics
They are highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)pivalamide. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules can influence the compound’s interaction with its targets.
Properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)12(17)15-7-9-16-8-6-14-11(16)10-4-5-10/h6,8,10H,4-5,7,9H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZBJZRFJRNTNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CN=C1C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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